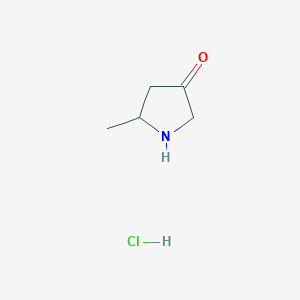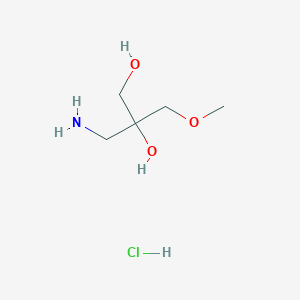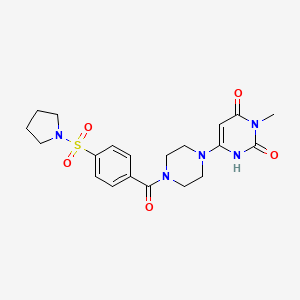
ethyl 4-chlorobutanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Ethyl 4-chlorobutanimidate can be synthesized through the condensation of ethyl 4-oxobutanoate with glycinamide hydrochloride . This reaction forms the basis of a one-pot industrial method for the preparation of tetrahydro-5H-pyrrolo[1,2-а]imidazole-2,5(3H)-dione . The reaction conditions typically involve the use of a solvent and a catalyst to facilitate the condensation process.
Análisis De Reacciones Químicas
Ethyl 4-chlorobutanimidate undergoes various types of chemical reactions, including substitution and condensation reactions . Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with a nucleophile can lead to the formation of substituted imidates .
Aplicaciones Científicas De Investigación
Ethyl 4-chlorobutanimidate is utilized in scientific research for its diverse properties. It finds applications in organic synthesis, where it is used as a building block for the synthesis of more complex molecules. In pharmaceutical development, it is used to create compounds with potential therapeutic effects. Additionally, it is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of ethyl 4-chlorobutanimidate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it attacks electrophilic centers to form new bonds . The specific pathways and targets depend on the nature of the reaction and the reagents involved .
Comparación Con Compuestos Similares
Ethyl 4-chlorobutanimidate can be compared with other similar compounds such as this compound hydrochloride. While both compounds share similar structures, the hydrochloride form has different physical and chemical properties due to the presence of the hydrochloride group. Other similar compounds include various substituted imidates, which have different substituents on the imidate group .
Propiedades
IUPAC Name |
ethyl 4-chlorobutanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-2-9-6(8)4-3-5-7/h8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVFICYZPRJIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2677630.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2677631.png)








![2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2677646.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2677647.png)
